molecular formula C28H41NO3 B12510328 N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide

N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide

Cat. No.: B12510328
M. Wt: 439.6 g/mol
InChI Key: QVLMCRFQGHWOPM-UHFFFAOYSA-N
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Description

Arvanil is a synthetic analog of capsaicin, the active component in chili peppers. It is known for its non-stimulating properties and has been studied for its potential anticancer effects. Unlike capsaicin, Arvanil does not cause the burning sensation typically associated with chili peppers, making it a more suitable candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arvanil is synthesized through a series of chemical reactions involving the coupling of vanillylamine with arachidonic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for Arvanil are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Arvanil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Arvanil, such as quinones, amines, and substituted aromatic compounds .

Scientific Research Applications

    Chemistry: Used as a model compound for studying amide bond formation and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: Explored for its anticancer properties, particularly in hepatocellular carcinoma and melanoma. .

Mechanism of Action

Arvanil exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1). It induces high mitochondrial calcium flow, leading to decreased mitochondrial membrane permeability and oxidative phosphorylation levels. This process ultimately triggers cellular ferroptosis, a type of cell death characterized by iron-dependent lipid peroxidation .

Comparison with Similar Compounds

Arvanil is often compared with other capsaicin analogs such as Olvanil. Both compounds share similar structures and mechanisms of action but differ in their potency and receptor affinity:

    Olvanil: Another non-stimulating capsaicin analog with similar anticancer properties.

    Capsaicin: The natural compound from which Arvanil is derived. Capsaicin is known for its pungent properties and has been studied for its anticancer effects.

Arvanil’s unique combination of TRPV1 and CB1 receptor activation, along with its non-stimulating nature, makes it a promising candidate for further research and therapeutic development .

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMCRFQGHWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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